2-Amino-6-metilfenol

Descripción general

Descripción

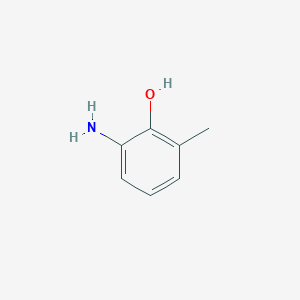

2-Amino-6-methylphenol, also known as 6-Amino-o-cresol, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .

Aplicaciones Científicas De Investigación

2-Amino-6-methylphenol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-6-methylphenol are the biochemical pathways involved in lipid peroxidation . This compound has been found to have potent anti-ferroptotic activities , which means it can inhibit ferroptosis, a form of regulated cell death that is dependent on iron and lipid peroxides .

Mode of Action

2-Amino-6-methylphenol interacts with its targets by preventing the accumulation of lipid peroxides in living cells . This suggests that the compound’s mode of action is primarily through the inhibition of lipid peroxidation .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-6-methylphenol are those involved in lipid peroxidation and ferroptosis . By inhibiting lipid peroxidation, this compound can prevent the accumulation of lipid peroxides, which are harmful to cells and can lead to cell death .

Pharmacokinetics

Given its potent anti-ferroptotic activities, it is likely that this compound has good bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-6-methylphenol’s action include the prevention of lipid peroxide accumulation in cells and the inhibition of ferroptosis . This can protect cells from damage and death, making this compound potentially useful in treating diseases associated with ferroptosis, such as neurodegenerative disorders, organ ischemia-reperfusion injury, and inflammatory conditions .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-6-methylphenol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylphenol can be synthesized through various methods. One common approach involves the reaction of 2-methylphenol with ammonia under appropriate reaction conditions . Another method includes the reduction of 2-methyl-6-nitrophenol using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol and ethyl acetate .

Industrial Production Methods: In industrial settings, the production of 2-Amino-6-methylphenol often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems ensures efficient production while maintaining the purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst.

Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenols.

Comparación Con Compuestos Similares

- 2-Amino-4-methylphenol

- 2-Amino-5-methylphenol

- 2-Amino-3-methylphenol

Comparison: 2-Amino-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, 2-Amino-6-methylphenol exhibits distinct anti-ferroptotic properties, making it a valuable compound in medical research .

Actividad Biológica

2-Amino-6-methylphenol, also known as 2-amino-6-methyl-1-phenol or 6-methyl-o-aminophenol, is an organic compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of 2-Amino-6-methylphenol

The molecular formula for 2-amino-6-methylphenol is , and it features an amino group at the second position and a methyl group at the sixth position of the phenolic ring. Its hydrochloride form is commonly studied for various biological applications.

Inhibition of Ferroptosis

Recent studies have highlighted the compound's role as a potent inhibitor of ferroptosis, a regulated form of cell death characterized by lipid peroxidation. 2-Amino-6-methylphenol derivatives have been shown to inhibit RSL3-induced ferroptosis effectively, with effective concentration (EC50) values ranging from 25 nM to 207 nM . This inhibition occurs without significantly affecting iron homeostasis or generating lipid reactive oxygen species (ROS) .

Antioxidant Properties

The compound activates the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. By upregulating genes involved in detoxification, such as those coding for superoxide dismutase and catalase, 2-amino-6-methylphenol enhances cellular defenses against oxidative stress .

Antimicrobial Effects

Research indicates that 2-amino-6-methylphenol exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth . This property could be leveraged in developing new antimicrobial agents.

Cytoprotective Effects

In laboratory settings, this compound has demonstrated cytoprotective effects by preventing lipid peroxidation and protecting cells from oxidative damage. These effects are particularly relevant in conditions like neurodegenerative diseases and organ ischemia-reperfusion injuries .

Case Studies and Research Findings

- Study on Ferroptosis Inhibition : A study published in Immunology detailed the design and synthesis of 2-amino-6-methylphenol derivatives that effectively inhibited ferroptosis in vitro and in vivo. The research highlighted the compound's potential in treating conditions associated with excessive cell death due to oxidative stress .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant activity of 2-amino-6-methylphenol through various assays, confirming its ability to scavenge free radicals and reduce oxidative damage in cellular models .

- Toxicological Profile : Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was found that low doses did not exhibit significant toxicity while still providing protective effects against oxidative stress .

Summary of Biological Activities

Toxicological Data

Propiedades

IUPAC Name |

2-amino-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKEYVDQYGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170179 | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-22-9 | |

| Record name | 2-Amino-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-amino-6-methylphenol in the simultaneous hair dyeing and perming process?

A1: 2-amino-6-methylphenol functions as an oxidation dye in the described process. [] This means it undergoes oxidative coupling reactions in the presence of an oxidizing agent, forming larger, colored molecules within the hair shaft. This contributes to the desired color change during the simultaneous dyeing and perming treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.